molecular formula C13H14N2O2 B2748867 N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide CAS No. 2411288-39-4

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide

Cat. No.: B2748867
CAS No.: 2411288-39-4
M. Wt: 230.267
InChI Key: RGHBQWDZICABHZ-UHFFFAOYSA-N
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Description

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide is an organic compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a cyanophenyl group, a hydroxyethyl group, and a prop-2-enamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide typically involves the reaction of 3-cyanophenylacetic acid with N-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyanophenyl)-2-furamide
  • N-(3-Cyanophenyl)-2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
  • N-2,6-dinitro-4-cyanophenyl-hydrazine

Uniqueness

N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility in water, while the cyanophenyl group contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-13(17)15(2)9-12(16)11-6-4-5-10(7-11)8-14/h3-7,12,16H,1,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHBQWDZICABHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC=CC(=C1)C#N)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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